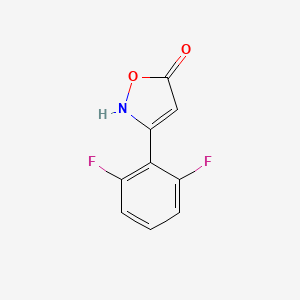

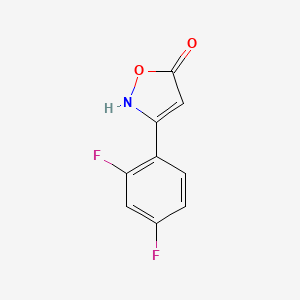

3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol, also known as DFPO, is a compound of interest to the scientific community due to its potential applications in research and laboratory experiments. DFPO is a synthetic compound with a unique structure and chemical properties, making it a valuable tool for scientific study.

Applications De Recherche Scientifique

3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. 3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol has also been used as a catalyst for organic reactions, such as the formation of carbon-carbon bonds. Additionally, 3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol has been used in the synthesis of fluorescent probes for imaging and biosensing applications.

Mécanisme D'action

Target of Action

A structurally similar compound, 3-(2,6-difluorophenyl)-2-(methylthio)quinazolin-4(3h)-one, has been reported to target theHigh affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A in humans . This enzyme plays a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).

Mode of Action

This can lead to changes in the activation of various downstream signaling pathways .

Biochemical Pathways

PKA signaling pathway . This pathway plays a key role in numerous cellular processes, including metabolism, gene transcription, and cell cycle progression .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .

Result of Action

Modulation of camp levels can have wide-ranging effects on cellular function, potentially influencing processes such as cell growth, differentiation, and apoptosis .

Action Environment

Factors such as pH, temperature, and the presence of other biological molecules could potentially impact the compound’s activity .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol in laboratory experiments is its low cost and availability. Additionally, it has a wide range of applications in research and is relatively easy to synthesize. However, there are some limitations to using 3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol in laboratory experiments. It is a relatively unstable compound and can be easily degraded by light and air. Additionally, it has some toxicity, which must be taken into consideration when using it in experiments.

Orientations Futures

There are a number of potential future directions for 3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol research. One area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol. Finally, further research is needed to explore the potential applications of 3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol in imaging and biosensing applications.

Méthodes De Synthèse

The synthesis of 3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol is a multi-step process. First, 2,6-difluorobenzaldehyde is reacted with potassium hydroxide to form 2,6-difluorobenzyl alcohol. This alcohol is then reacted with dimethyl carbonate in the presence of an acid catalyst to form 2,6-difluorobenzyl dimethyl carbonate. This compound is then oxidized with sodium hypochlorite to form 3-(2,6-difluorophenyl)-1,2-oxazol-5-ol.

Propriétés

IUPAC Name |

3-(2,6-difluorophenyl)-2H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2/c10-5-2-1-3-6(11)9(5)7-4-8(13)14-12-7/h1-4,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCJKJUBIMYWHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC(=O)ON2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901292188 |

Source

|

| Record name | 3-(2,6-Difluorophenyl)-5-isoxazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol | |

CAS RN |

1188023-03-1 |

Source

|

| Record name | 3-(2,6-Difluorophenyl)-5-isoxazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345952.png)

![5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345954.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345961.png)

![3-Cyclopropyl-5-phenyl-[1,2,4]oxadiazole](/img/structure/B6345988.png)

![3-Bromo-5-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B6346001.png)

![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6346006.png)

![3-(3-Fluoro-benzyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B6346027.png)

![3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine](/img/structure/B6346033.png)